molecular formula C15H13ClN6OS B2539104 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880804-24-0

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2539104
CAS No.: 880804-24-0
M. Wt: 360.82
InChI Key: KKEBNRKDCWPSCG-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN6OS and its molecular weight is 360.82. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H12ClN5S\text{C}_{12}\text{H}_{12}\text{ClN}_{5}\text{S}

This structure includes a triazole ring, a pyridine moiety, and a chlorophenyl acetamide group, contributing to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity
    • Triazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds similar to this one exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) often less than 25 µg/mL .
    • The presence of the pyridine and triazole functionalities enhances the interaction with microbial enzymes, leading to effective inhibition of growth.
  • Anticancer Activity
    • Research indicates that triazole derivatives demonstrate promising anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
    • A structure–activity relationship (SAR) analysis revealed that modifications on the aryl rings significantly influence the anticancer efficacy, with electron-donating groups enhancing activity .
  • Antiviral Activity
    • Some studies have explored the antiviral potential of triazole derivatives against viruses such as HSV-1 and CV-B4. Compounds with similar structures have shown notable antiviral activity, suggesting that this compound may also possess such properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes in pathogens, disrupting their metabolic pathways.
  • DNA Interaction : Some derivatives have been shown to intercalate into DNA or inhibit DNA synthesis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds increase oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

  • Antibacterial Efficacy :
    • In a study evaluating various triazole derivatives against E. coli, compounds structurally similar to our target compound exhibited MIC values ranging from 0.125 to 8 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cells :
    • A series of triazole derivatives were tested against HepG2 cells using MTT assays. The most potent compound demonstrated an IC50 value of 10 µM, indicating strong potential for further development as an anticancer agent .

Data Tables

Activity TypeTested Organisms/Cell LinesMIC/IC50 Values
AntibacterialE. coli, S. aureus≤ 25 µg/mL
AntifungalCandida albicans≤ 25 µg/mL
AnticancerHepG210 µM
AntiviralHSV-1Notable activity

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6OS/c16-10-4-3-5-11(8-10)19-13(23)9-24-15-21-20-14(22(15)17)12-6-1-2-7-18-12/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEBNRKDCWPSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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